1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a triazole ring. These heterocyclic structures are often found in compounds with significant biological activities, making them of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, and introducing a methyl group at the 5-position.
Formation of the Triazole Ring: Using a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition, to form the 1,2,3-triazole ring.
Coupling Reactions: Linking the thiazole and triazole rings through a urea linkage, often using reagents like isocyanates or carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the thiophene or thiazole rings.
Reduction: Reduction of the triazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in materials science or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Enzymes: Inhibiting their activity.
Interact with Receptors: Modulating signal transduction pathways.
Disrupt Cellular Processes: Affecting cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(phenyl)-1H-1,2,3-triazol-4-yl]methyl}urea: Similar structure with a phenyl group instead of a thiophene ring.
1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea lies in its specific combination of heterocyclic rings, which may confer unique biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS2/c1-8-5-14-12(21-8)15-11(19)13-6-9-7-18(17-16-9)10-3-2-4-20-10/h2-5,7H,6H2,1H3,(H2,13,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYXOAFIFQMKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.